molecular formula C10H10BrClOS B14070042 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one

1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14070042
M. Wt: 293.61 g/mol
InChI Key: PXARUVQBJWGIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H10BrClOS. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one typically involves the following steps:

    Thiomethylation: The addition of a methylthio group to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Hydrocarbons: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic reactions, while the methylthio group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-(methylthio)phenyl)ethanone
  • 2-Bromo-4’-methylthioacetophenone
  • 4-(Bromoacetyl)thioanisole

Uniqueness: 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and versatility in chemical syntheses. The combination of these functional groups allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-(2-bromo-4-methylsulfanylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-6(12)10(13)8-4-3-7(14-2)5-9(8)11/h3-6H,1-2H3

InChI Key

PXARUVQBJWGIAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.